2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile
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Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a cyclopropyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the 1,2,4-oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the nitrile group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: This compound also features a 1,2,4-oxadiazole ring but with an aniline moiety instead of an acetonitrile group.
3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Similar in structure but with a pyridine ring.
Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-3-6-9-7(10-11-6)5-1-2-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMNALKMVRJORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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